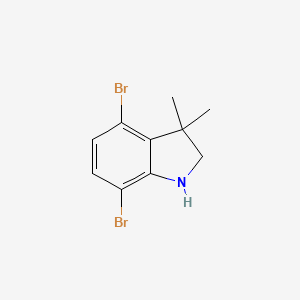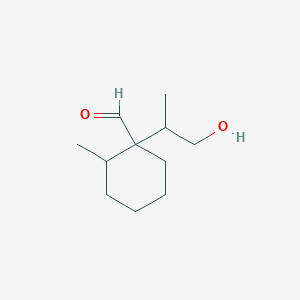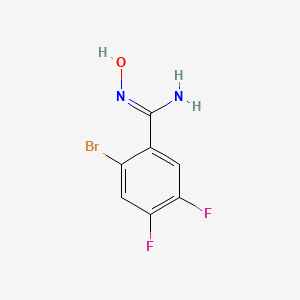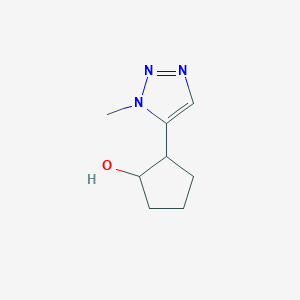
2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a cyclopentanol moiety attached to a triazole ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and selective, often carried out under mild conditions. The general synthetic route involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale click chemistry processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cycloaddition reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclopentanone.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted cyclopentanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the compound can interact with biological membranes, altering their properties and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclopentan-1-ol
- 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)cyclopentan-1-ol
- 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclopentan-1-ol
Uniqueness
2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol is unique due to the position of the triazole ring and the specific functional groups attached. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C8H13N3O |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
2-(3-methyltriazol-4-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H13N3O/c1-11-7(5-9-10-11)6-3-2-4-8(6)12/h5-6,8,12H,2-4H2,1H3 |
InChI-Schlüssel |
TXAZCEHVLALIEB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CN=N1)C2CCCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




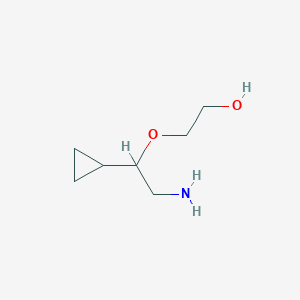
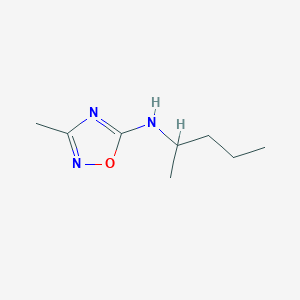
![1-Methyl-2-thia-1-azaspiro[4.4]nonan-4-one 2,2-dioxide](/img/structure/B13302028.png)
![4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13302048.png)

![1-[(3,3-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13302054.png)
![7-Bromo-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine](/img/structure/B13302056.png)
